molecular formula C12H16Cl2IN3OSi B12810876 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane

2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane

Cat. No.: B12810876
M. Wt: 444.17 g/mol
InChI Key: SKDONRICJMMUDF-UHFFFAOYSA-N
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Description

2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane typically involves multiple steps. The starting material is often a derivative of 2,3-diaminopyridine, which undergoes nucleophilic substitution and reduction reactions to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[4,5-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both dichloro and iodo groups, along with the methoxyethyl and trimethylsilane moieties, makes this compound particularly versatile and valuable for various applications .

Properties

Molecular Formula

C12H16Cl2IN3OSi

Molecular Weight

444.17 g/mol

IUPAC Name

2-[(5,6-dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C12H16Cl2IN3OSi/c1-20(2,3)5-4-19-7-18-11-9(16-12(18)15)6-8(13)10(14)17-11/h6H,4-5,7H2,1-3H3

InChI Key

SKDONRICJMMUDF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=NC(=C(C=C2N=C1I)Cl)Cl

Origin of Product

United States

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